molecular formula C24H34N6O4S B12416643 O-Desethyl-O-propyl Methisosildenafil-d4

O-Desethyl-O-propyl Methisosildenafil-d4

Cat. No.: B12416643
M. Wt: 506.7 g/mol
InChI Key: PRMZQGGEMZGWDP-KUTXQDTFSA-N
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Description

O-Desethyl-O-propyl Methisosildenafil-d4 is a deuterated analog of O-Desethyl-O-propyl Methisosildenafil. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C24H30D4N6O4S and a molecular weight of 506.65 .

Chemical Reactions Analysis

O-Desethyl-O-propyl Methisosildenafil-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Desethyl-O-propyl Methisosildenafil-d4 is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of related compounds.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of O-Desethyl-O-propyl Methisosildenafil-d4 is similar to that of its parent compound, Methisosildenafil. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation. The molecular targets and pathways involved include the inhibition of phosphodiesterase type 5 (PDE5) and the subsequent activation of the nitric oxide (NO) pathway .

Comparison with Similar Compounds

O-Desethyl-O-propyl Methisosildenafil-d4 is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to non-deuterated analogs. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability.

Properties

Molecular Formula

C24H34N6O4S

Molecular Weight

506.7 g/mol

IUPAC Name

1-methyl-5-[2-propoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+/i13D2,14D2

InChI Key

PRMZQGGEMZGWDP-KUTXQDTFSA-N

Isomeric SMILES

[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H]

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C

Origin of Product

United States

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